molecular formula C19H17NO4 B4409930 3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde

3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde

Cat. No.: B4409930
M. Wt: 323.3 g/mol
InChI Key: YMURPYCWIRCMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety substituted with methoxy and quinolinyloxy groups

Properties

IUPAC Name

3-methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-17-9-3-6-15(13-21)19(17)24-12-11-23-16-8-2-5-14-7-4-10-20-18(14)16/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMURPYCWIRCMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCOC2=CC=CC3=C2N=CC=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinolinyloxy intermediate: This step involves the reaction of 8-hydroxyquinoline with an appropriate alkylating agent to form the quinolinyloxy group.

    Attachment of the quinolinyloxy group: The quinolinyloxy intermediate is then reacted with 3-methoxy-2-hydroxybenzaldehyde under suitable conditions to form the desired product.

Chemical Reactions Analysis

3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and quinolinyloxy groups can participate in substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a fluorescent probe due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde include other benzaldehyde derivatives with different substituents. For example:

    3-methoxybenzaldehyde: Lacks the quinolinyloxy group and has different chemical properties.

    2-methoxy-4-(quinolinyloxy)benzaldehyde: Has a different substitution pattern on the benzaldehyde ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-(2-quinolin-8-yloxyethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.